molecular formula C16H16N2O2S B8334376 N-[5-(4-Cyclopropanecarbonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(4-Cyclopropanecarbonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8334376
M. Wt: 300.4 g/mol
InChI Key: GCXFUPJHAVXKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754746B2

Procedure details

Dry, degassed DMF (90 ml) was added to 4-chlorophenylcyclopropyl ketone (5.0 g, 27.6 mmol), N-(4-Methyl-thiazol-2-yl)-acetamide (3.6 g, 23.1 mmol), Bis(tri-t-butylphosphine) palladium (0) (1.18 g, 2.31 mmol) and caesium carbonate (15.03 g, 46.1 mmol), and the reaction mixture heated to 150° C. for 4 hours. The reaction mixture was filtered through celite and the filtrate reduced in vacuo. The material was purified by column chromatography using as eluant 2:1 to 1:2 Iso-hexane:EtOAc gradient. (M+H) 259.0.
Name
4-chlorophenylcyclopropyl ketone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC([C:8]2([C:11]([C:13]3([C:16]4[CH:21]=[CH:20][C:19](Cl)=[CH:18][CH:17]=4)[CH2:15][CH2:14]3)=[O:12])[CH2:10][CH2:9]2)=CC=1.CC1[N:25]=[C:26]([NH:29][C:30](=[O:32])[CH3:31])[S:27]C=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH:8]1([C:11]([C:13]2[CH:15]=[CH:14][C:20]([C:19]3[S:27][C:26]([NH:29][C:30](=[O:32])[CH3:31])=[N:25][C:18]=3[CH3:17])=[CH:21][CH:16]=2)=[O:12])[CH2:9][CH2:10]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
4-chlorophenylcyclopropyl ketone
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)C(=O)C1(CC1)C1=CC=C(C=C1)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
CC=1N=C(SC1)NC(C)=O
Name
Quantity
15.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry
CUSTOM
Type
CUSTOM
Details
degassed DMF (90 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.